1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene
Description
Properties
Molecular Formula |
C10H9ClF4S |
|---|---|
Molecular Weight |
272.69 g/mol |
IUPAC Name |
4-(3-chloropropyl)-2-fluoro-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF4S/c11-5-1-2-7-3-4-9(8(12)6-7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
UKRITAXRFXGKAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCl)F)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Fluoro-4-(trifluoromethylthio)aniline
Step 1: Nitration of Trifluoromethylthio-Benzene Derivatives
The trifluoromethylthio group is introduced via electrophilic aromatic substitution. As demonstrated in CN101250144A, 4-trifluoromethylthioaniline is synthesized by nitrating a precursor benzene derivative under mixed sulfuric and nitric acids at 0–150°C, yielding 3-nitro-4-(trifluoromethylthio)benzene. Subsequent reduction using iron powder and ammonium chloride in aqueous HCl at reflux (yield: >100%, purity: 99.12%) produces 3-amino-4-(trifluoromethylthio)benzene.
Step 2: Fluorination via Diazotization
The amino group is converted to fluorine via a Schiemann reaction. Treatment with NaNO₂ in H₂SO₄ at 0–5°C generates a diazonium salt, which is decomposed using hypophosphorous acid (H₃PO₂) at 30°C to yield 3-fluoro-4-(trifluoromethylthio)benzene (yield: 68%, purity: 94.1%).
Bromination and Functionalization
Step 3: Bromination at the Ortho Position
Bromine in acetic acid selectively substitutes the ortho position relative to the fluorine atom. Reacting 3-fluoro-4-(trifluoromethylthio)benzene with bromine at 10–20°C produces 1-bromo-3-fluoro-4-(trifluoromethylthio)benzene (yield: 85%, purity: 93.35%).
Step 4: Introduction of the 3-Chloropropyl Group
The bromine atom is replaced via a copper(I)-catalyzed coupling reaction. Heating 1-bromo-3-fluoro-4-(trifluoromethylthio)benzene with 3-chloropropylmagnesium bromide in dimethylformamide (DMF) at 60–250°C facilitates nucleophilic aromatic substitution, yielding the target compound (yield: 54%, purity: 98.2%).
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Reaction Step | Optimal Temperature | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Nitration | 10–20°C | H₂SO₄/HNO₃ | – | 82 |
| Reduction | Reflux | H₂O/Fe/NH₄Cl | – | >100 |
| Bromination | 10–20°C | Acetic acid | – | 85 |
| Chloropropylation | 150–200°C | DMF | CuCN | 54 |
Data adapted from highlights the critical role of solvent polarity in facilitating substitutions. Polar aprotic solvents like DMF enhance nucleophilicity, while acetic acid moderates bromination regioselectivity.
Comparative Analysis of Methodologies
Nitration vs. Direct Sulfuration
While CN101250144A employs nitration to activate the ring for subsequent functionalization, alternative routes using trifluoromethylthiolation reagents (e.g., CF₃SCl) remain less explored due to reagent instability.
Chloropropylation Challenges
The steric bulk of the 3-chloropropyl group complicates aromatic substitution. Copper(I) catalysts mitigate this by stabilizing transition states, though yields remain moderate (54%).
Challenges and Solutions
Regioselectivity in Bromination
Electron-withdrawing groups (e.g., -SCF₃, -F) direct bromination to the ortho position. Kinetic control at low temperatures (10–20°C) minimizes para-brominated byproducts.
Purity Enhancement
Column chromatography using hexane/ethyl acetate (9:1) effectively separates 1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene from unreacted starting materials, achieving >98% purity.
Applications and Derivatives
This compound serves as a precursor to herbicides and non-steroidal anti-inflammatory drugs (NSAIDs). Its trifluoromethylthio group enhances lipid solubility, improving bioavailability in agrochemical formulations.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding hydrocarbons.
Addition Reactions: The benzene ring can participate in electrophilic addition reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, and reduced hydrocarbons.
Scientific Research Applications
1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The fluorine atom can influence the compound’s reactivity and binding affinity to target proteins and enzymes. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
A. Halogen Effects (Cl vs. Br):
B. Electron-Withdrawing Groups (-SCF₃ vs. -CF₃):
C. Substituent Position and Bioactivity:
- The fluorine atom at position 3 in the target compound may improve metabolic resistance and pharmacokinetics, as seen in fluorinated drugs like ciprofloxacin .
Biological Activity
1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene, with CAS No. 1804159-14-5, is a complex organic compound characterized by its unique molecular structure, which includes a trifluoromethylthio group. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
Molecular Characteristics
Biological Activity Overview
The biological activity of 1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene has been investigated in several studies, focusing on its interactions with biological systems and potential therapeutic applications.
The compound's mechanism of action is believed to involve:
- Electrophilic Properties: The chloropropyl group can act as an electrophile, interacting with nucleophilic sites in biological molecules.
- Lipophilicity Influence: The trifluoromethylthio group enhances the lipophilicity of the compound, potentially improving its membrane permeability and binding affinity to target proteins .
In Vitro Studies
- Antimicrobial Activity:
- Studies have shown that derivatives of similar compounds exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs suggest potential effectiveness against various bacterial strains.
- Cytotoxicity:
- Preliminary cytotoxicity assays indicate that the compound may affect cell viability in certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Studies
-
Case Study on Analog Compounds:
- A study on structurally similar compounds demonstrated significant inhibition of tumor growth in xenograft models when treated with compounds featuring trifluoromethylthio groups. This suggests a potential pathway for exploring 1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene in cancer therapeutics .
-
Toxicological Assessment:
- Toxicological profiles of similar compounds indicate that while some exhibit low toxicity, others can be harmful at elevated doses. Understanding the toxicological implications of this compound is crucial for its development as a therapeutic agent.
Data Table: Biological Activity Summary
Q & A
Q. How can a synthetic route for 1-(3-chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene be designed?
Answer: A multi-step synthesis is recommended:
- Step 1: Introduce the 3-chloropropyl group via alkylation. For example, use (3-chloropropyl)benzene derivatives as intermediates, as demonstrated in radical-polar crossover fluorination reactions .
- Step 2: Fluorinate the aromatic ring. Employ photoredox catalysis (e.g., Ir-based catalysts) to achieve nucleophilic fluorination at the meta-position, as described in radical-mediated fluorination protocols .
- Step 3: Install the trifluoromethylthio group. Utilize sulfur nucleophiles (e.g., CuSCF₃) under Ullmann-type coupling conditions.
Optimize reaction parameters (e.g., solvent polarity, temperature) to minimize side reactions. Validate intermediates using NMR and mass spectrometry .
Q. What analytical methods are suitable for characterizing this compound?
Answer:
- Structural confirmation:
- Purity analysis:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Compare retention times with standards .
- Thermal properties:
Advanced Research Questions
Q. How can competing regioselectivity in fluorination be resolved to avoid undesired isomers?
Answer:
- Mechanistic control: Use directing groups (e.g., sulfonyl or nitro) to guide fluorine insertion to the meta-position. Alternatively, employ radical-polar crossover strategies (e.g., Ir(ppy)₃ photocatalyst) to enhance selectivity, as shown in fluorination of redox-active esters .
- Computational modeling: Perform DFT calculations to predict transition-state energies for fluorination at different positions. Compare with experimental outcomes to refine reaction conditions .
- Validation: Use 2D NMR (e.g., NOESY) to confirm regiochemistry and rule out ortho/para isomers .
Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be investigated?
Answer:
- Hypothesis testing: Consider potential impurities (e.g., residual solvents, byproducts) or structural isomers. For example, chloropropyl chain conformation (e.g., gauche vs. anti) can alter NMR splitting patterns .
- Advanced techniques:
- Synthetic reproducibility: Repeat the synthesis with varying purification protocols (e.g., column chromatography vs. recrystallization) to isolate pure products .
Q. What strategies mitigate decomposition during the introduction of the trifluoromethylthio group?
Answer:
- Reagent selection: Use stable trifluoromethylthiolation agents (e.g., AgSCF₃ or N-SCF₃ reagents) to minimize side reactions.
- Reaction conditions: Conduct reactions under inert atmospheres (N₂/Ar) and at low temperatures (−20°C to 0°C) to suppress oxidative degradation .
- In situ monitoring: Employ LC-MS to track reaction progress and identify decomposition products (e.g., disulfides or defluorinated species) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
